molecular formula C8H6Cl2F3N B13639908 1-(2,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine

1-(2,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine

Cat. No.: B13639908
M. Wt: 244.04 g/mol
InChI Key: BDTSRIPCRUDYHT-UHFFFAOYSA-N
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Description

1-(2,4-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE is a chemical compound known for its unique structural properties and diverse applications. This compound features a dichlorophenyl group and a trifluoroethanamine moiety, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE typically involves the reaction of 2,4-dichlorophenyl derivatives with trifluoroethanamine under controlled conditions. The process often requires the use of catalysts and specific reaction temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow microreactors has been shown to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2,4-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,4-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE stands out due to its trifluoroethanamine moiety, which imparts unique chemical and physical properties, making it valuable in various specialized applications.

Properties

Molecular Formula

C8H6Cl2F3N

Molecular Weight

244.04 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H6Cl2F3N/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7H,14H2

InChI Key

BDTSRIPCRUDYHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C(F)(F)F)N

Origin of Product

United States

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